1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and an isopropylurea group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea typically involves the following steps:
Formation of Benzofuran-2-yl Intermediate: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzofuran intermediate is replaced by a hydroxypropyl group.
Formation of Isopropylurea Group: The final step involves the reaction of the hydroxypropyl-benzofuran intermediate with isopropyl isocyanate to form the isopropylurea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with key biochemical pathways, such as DNA replication or protein synthesis, leading to the inhibition of microbial growth or cancer cell death.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin share the benzofuran core structure and exhibit similar biological activities.
Isopropylurea Derivatives: Compounds with isopropylurea groups may have similar pharmacological properties.
Uniqueness
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other benzofuran or isopropylurea derivatives .
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOAIZHWAMEPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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